2-Ethynyl-1,3,5-tri(propan-2-yl)benzene
Description
2-Ethynyl-1,3,5-tri(propan-2-yl)benzene is a substituted aromatic compound featuring a benzene ring with three isopropyl (propan-2-yl) groups and one ethynyl (acetylene) group. This compound is of interest in materials science and organic synthesis, particularly for constructing rigid, three-dimensional frameworks in coordination polymers or supramolecular assemblies.
Properties
CAS No. |
94804-13-4 |
|---|---|
Molecular Formula |
C17H24 |
Molecular Weight |
228.37 g/mol |
IUPAC Name |
2-ethynyl-1,3,5-tri(propan-2-yl)benzene |
InChI |
InChI=1S/C17H24/c1-8-15-16(12(4)5)9-14(11(2)3)10-17(15)13(6)7/h1,9-13H,2-7H3 |
InChI Key |
NAFRTBYWXAQHRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C#C)C(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
4-Isopropenylphenol and 4-Isopropylphenol (): Functional Groups: Both compounds feature isopropyl/isopropenyl groups on a phenol ring. Unlike 2-Ethynyl-1,3,5-tri(propan-2-yl)benzene, they lack ethynyl moieties and are simpler mono-substituted derivatives. Reactivity: The phenolic –OH group in these compounds enables participation in hydrogen bonding and oxidation reactions (e.g., forming 4-benzoquinone during ozonation) . Degradation Pathways: These derivatives are common intermediates in BPA degradation via ozonation, photocatalysis, and Fenton-like processes .
1,3,5-Tri(4-carboxyphenyl)benzene ():
- Substituents : Contains three carboxylphenyl groups instead of isopropyl/ethynyl groups.
- Applications : Used as an organic ligand in hybrid ferrite synthesis, demonstrating the utility of tri-substituted benzene derivatives in coordination chemistry .
Functional Group Comparison
| Compound | Key Substituents | Reactivity/Applications | Stability/Solubility |
|---|---|---|---|
| This compound | Ethynyl + three isopropyl groups | Potential for cross-coupling reactions | High steric hindrance, low polarity |
| 4-Isopropenylphenol | Isopropenyl + phenolic –OH | Oxidative degradation to quinones | Moderate solubility in water |
| 1,3,5-Tri(4-carboxyphenyl)benzene | Three carboxylphenyl groups | Metal-organic framework construction | Polar, high crystallinity |
Physicochemical Properties
- Steric Effects : The tri-isopropyl substitution in this compound likely reduces solubility in polar solvents compared to carboxylated analogues like 1,3,5-tri(4-carboxyphenyl)benzene .
- Electronic Effects : The ethynyl group may enhance electron-withdrawing character, contrasting with the electron-donating isopropyl groups. This duality could enable unique electronic properties in conjugated systems.
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